N-(2-bromo-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-bromo-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, a methyl group on the triazole ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a involving an azide and an alkyne.
Introduction of the Bromo and Fluoro Substituents: The phenyl ring is functionalized with bromo and fluoro groups through electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction using appropriate reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring and the carboxamide group.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts such as palladium or copper are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce polymers or larger organic molecules.
Scientific Research Applications
N-(2-bromo-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or cell signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells or other target cells.
Comparison with Similar Compounds
N-(2-bromo-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-(2-bromo-4-fluorophenyl)acetamide: Similar in structure but lacks the triazole ring and carboxamide group.
2-bromo-4-fluoroacetanilide: Contains the bromo and fluoro substituents but has a different core structure.
N-(2-bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide: Contains additional functional groups and is used in different applications.
Properties
Molecular Formula |
C10H8BrFN4O |
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Molecular Weight |
299.10 g/mol |
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-1-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C10H8BrFN4O/c1-16-5-9(14-15-16)10(17)13-8-3-2-6(12)4-7(8)11/h2-5H,1H3,(H,13,17) |
InChI Key |
AGCQCFFFYYOUGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
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